5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Vue d'ensemble

Description

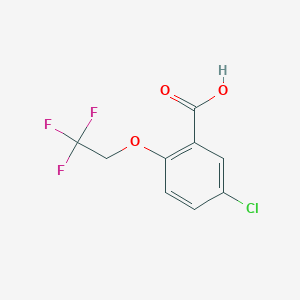

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,2,2-trifluoroethanol.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

Procedure: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol can be used.

Esterification: Catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are commonly employed.

Reduction: Reducing agents like LiAlH₄ in anhydrous ether are used.

Major Products

Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.

Esterification: Esters like methyl 5-chloro-2-(2,2,2-trifluoroethoxy)benzoate.

Reduction: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is typically synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a catalyst under reflux conditions. The compound features a chlorine atom at the 5-position of the benzene ring and a trifluoroethoxy group at the 2-position, contributing to its unique chemical reactivity.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde group can also be reduced to yield the corresponding alcohol.

- Substitution Reactions : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals. Notably, it is involved in the production of Flecainide , an antiarrhythmic agent used to treat heart rhythm disorders. The synthesis pathway includes converting this acid into various derivatives that exhibit biological activity .

Research has indicated potential biological activities associated with this compound. It is under investigation for its interactions with biomolecules and possible therapeutic effects. Studies focus on its efficacy and mechanisms of action against specific targets within biological systems.

Industrial Applications

In industrial chemistry, this compound is utilized in producing specialty chemicals. Its unique trifluoromethyl group enhances its utility in creating compounds with desirable properties for various applications in materials science and agrochemicals .

Case Study 1: Flecainide Synthesis

The synthesis of Flecainide from this compound illustrates its importance in pharmaceuticals. Researchers have developed efficient multi-step processes that convert this benzoic acid derivative into Flecainide through several intermediates. These processes highlight the compound's role as a key building block in drug development .

In a study assessing the biological activity of compounds derived from this compound, researchers found that certain derivatives exhibited significant anti-inflammatory properties. This research emphasizes the potential for developing new therapeutic agents based on modifications of this compound.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing antiarrhythmic drugs like Flecainide |

| Biological Studies | Investigated for interactions with biomolecules and therapeutic effects |

| Industrial Chemistry | Used in producing specialty chemicals with enhanced properties |

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro group may participate in specific binding interactions with target proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2-hydroxybenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic.

2-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the chloro group, affecting its binding properties.

5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a bromo group instead of chloro, which can alter its reactivity and biological activity.

Uniqueness

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of its chloro and trifluoroethoxy groups, which confer distinct chemical and biological properties

Activité Biologique

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, including anti-cancer and anti-diabetic effects, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

This compound belongs to the class of benzoic acids with a chloro substituent and a trifluoroethoxy group. Its molecular formula is , with the following structural characteristics:

- Chloro Group : Enhances biological activity by influencing electron distribution.

- Trifluoroethoxy Group : Increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of 5-chloro derivatives, particularly in inducing apoptosis in cancer cells. For instance, a study evaluated several derivatives including this compound and found significant cytotoxic effects against glioblastoma cell lines. The compounds exhibited IC50 values indicating effective concentrations required to reduce cell viability by 50%:

| Compound | IC50 (µM) | % Cell Death |

|---|---|---|

| This compound | 10.14 | 51.58% |

| Other derivatives | Varies | Varies |

The mechanism of action involves DNA fragmentation leading to apoptosis, as confirmed by TUNEL assays which detected DNA strand breaks in treated cells .

Anti-Diabetic Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-diabetic effects. The presence of the trifluoroethoxy group appears to enhance its ability to inhibit α-glucosidase activity, which is crucial for controlling blood glucose levels. In vivo studies using genetically modified Drosophila models demonstrated that the compound significantly lowered glucose levels compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through DNA damage.

- Enzyme Inhibition : It inhibits key enzymes like α-glucosidase, contributing to its anti-diabetic effects.

- Cell Cycle Arrest : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interfere with cell cycle progression.

Case Studies

- Glioblastoma Treatment : A study on glioblastoma cell lines treated with various concentrations of this compound showed a dose-dependent increase in cell death. The study utilized MTT assays for quantifying cell viability and TUNEL assays for detecting apoptosis.

- Diabetes Model : In a Drosophila model of diabetes, administration of this compound resulted in significant reductions in glucose levels after treatment periods of 48 hours. This suggests potential for further development as an anti-diabetic agent .

Propriétés

IUPAC Name |

5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMJKMPOLTZCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.